molecular formula C10H13ClFNO B1377368 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride CAS No. 1432679-00-9

8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

Cat. No. B1377368
M. Wt: 217.67 g/mol
InChI Key: UJIFILSJQAMBEZ-UHFFFAOYSA-N
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Description

“8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride” is a chemical compound with the molecular formula C10H13ClFNO . It is closely related to “8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one”, which has a molecular weight of 180.18 .


Molecular Structure Analysis

The InChI code for “8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one” is 1S/C10H9FO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6H,1-2,5H2 . This provides a detailed description of the molecule’s structure, including the positions of the fluorine atom and the benzoxepin ring.


Physical And Chemical Properties Analysis

The physical form of “8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one” is a powder . The storage temperature is 4 degrees Celsius . More specific physical and chemical properties of “8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride” are not available in the resources I have.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The structural analysis of various benzoxepine derivatives, including those similar to 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride, has provided insights into their crystalline forms and molecular interactions. For instance, studies on closely related compounds have highlighted the significance of fluorine substitutions and their effects on molecular conformations and intermolecular interactions (Blanco et al., 2012). These findings are crucial for understanding the chemical behavior and potential applications of these compounds in medicinal chemistry.

Antidepressant Potential

Research into the behavioral effects of novel antidepressants on animal models has included compounds structurally related to 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride. For example, the effects of fluoxetine and the potential antidepressant 8-Trifluoromethyl 1,2,3,4,5-Benzopentathiepin-6-Amine Hydrochloride (TC-2153) on zebrafish behavior and brain content of biogenic amines have been studied, suggesting the therapeutic potential of fluoro-substituted benzazepines (Sinyakova et al., 2018).

Receptor Antagonism for Pain Management

Compounds with a tetrahydro-1H-3-benzazepine structure have been evaluated for their NMDA and σ1 receptor antagonist properties, indicating potential for pain management. Modifications to the benzazepine core, including fluorination, have been explored to enhance receptor affinity, selectivity, and antiallodynic activity. This research underscores the relevance of such compounds in developing treatments for conditions involving NMDA and σ1 receptors (Thum et al., 2019).

Solid-phase Synthesis for Drug Discovery

The solid-phase synthesis of di- and trisubstituted benzazepine derivatives, including those based on the benzoxepin-5-amine scaffold, has been developed. This approach facilitates the generation of diverse compounds for screening in drug discovery programs, demonstrating the utility of such scaffolds in the rapid development of potential therapeutic agents (Boeglin et al., 2007).

One-Pot Synthesis for Heterocyclic Scaffolds

A one-pot multibond-forming process has been established for synthesizing 5-amino-substituted 2,5-dihydro-1-benzoxepines, providing access to pharmacologically active heterocyclic scaffolds. This method underscores the versatility and potential of benzoxepine derivatives in medicinal chemistry and drug development (Calder et al., 2015).

Safety And Hazards

The safety information for “8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7;/h3-4,6,9H,1-2,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIFILSJQAMBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=C(C=C2)F)OC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

CAS RN

1432679-00-9
Record name 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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